molecular formula C11H13BrO3 B1315579 Methyl 2-(3-bromopropoxy)benzoate CAS No. 26930-28-9

Methyl 2-(3-bromopropoxy)benzoate

Cat. No.: B1315579
CAS No.: 26930-28-9
M. Wt: 273.12 g/mol
InChI Key: MVMJSMOVJKCGSP-UHFFFAOYSA-N
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Description

“Methyl 2-(3-bromopropoxy)benzoate” is a chemical compound with the molecular formula C11H13BrO3 . It contains a total of 28 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate ester group attached to a bromopropoxy group . The molecular weight of this compound is 273.13 .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with organometallic compounds to form tertiary alcohols .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its boiling point is between 71-73°C .

Scientific Research Applications

Crystallographic Studies

Research involving derivatives of bromo-hydroxy-benzoic acid, like "methyl 4-bromo-2-(methoxymethoxy)benzoate," has highlighted their significance in crystallographic studies. Such studies aim to compare crystal structures and understand interactions like C—H⋯O hydrogen bonds and Br⋯O interactions, which are critical for designing materials with specific crystallographic properties (Suchetan et al., 2016).

Corrosion Inhibition

Another application is found in the field of corrosion science, where derivatives like "methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate" have been synthesized and studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research underscores the potential of such compounds in developing new materials for protecting industrial equipment and infrastructure (Arrousse et al., 2021).

Environmental Analysis

In environmental analysis, "Methyl benzoate" and its derivatives are used as solvents in techniques like dispersive liquid–liquid microextraction for the preconcentration of metals such as copper. This application is crucial for the detection and monitoring of metal pollutants in environmental samples, highlighting the role of these compounds in environmental chemistry (Kagaya & Yoshimori, 2012).

Insecticidal Activity

Studies on "Methyl benzoate" and similar compounds have also explored their insecticidal activity against pests like the red imported fire ants and Aedes aegypti mosquitoes. Such research is pivotal in developing safer, environmentally friendly pesticides for agricultural and public health applications (Chen et al., 2018); (Larson et al., 2021).

Pharmaceutical Synthesis

"Methyl benzoate" and related molecules serve as key intermediates in the synthesis of pharmaceuticals. Their role in the synthesis of bioactive compounds, such as anticancer and antifungal agents, underscores their importance in medicinal chemistry and drug development (Farooq & Ngaini, 2019).

Safety and Hazards

“Methyl 2-(3-bromopropoxy)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible and harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist .

Properties

IUPAC Name

methyl 2-(3-bromopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMJSMOVJKCGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553947
Record name Methyl 2-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26930-28-9
Record name Methyl 2-(3-bromopropoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26930-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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